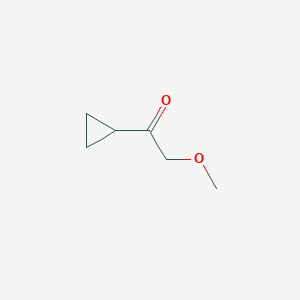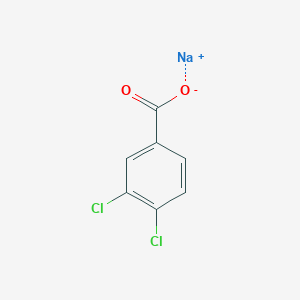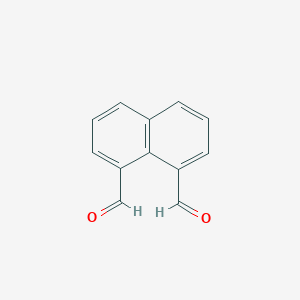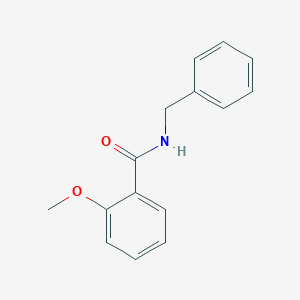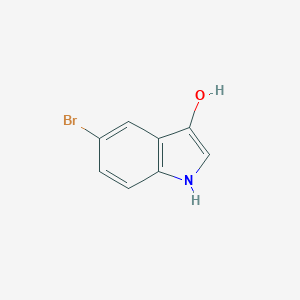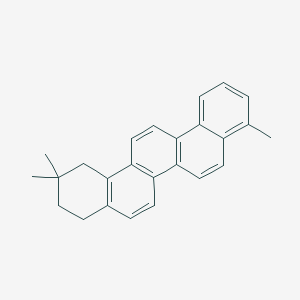
Picene, 1,2,3,4-tetrahydro-2,2,9-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picene, 1,2,3,4-tetrahydro-2,2,9-trimethyl-, is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in recent years due to its unique properties and potential applications in scientific research. This compound is known for its high stability, low toxicity, and ability to form stable complexes with various metal ions.
Wirkmechanismus
The mechanism of action of picene is not fully understood, but it is believed to involve its ability to form stable complexes with various metal ions. These complexes can then interact with other molecules, leading to various chemical reactions and processes. Additionally, picene has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
Picene has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In animal studies, picene has been shown to reduce oxidative stress and inflammation, leading to improvements in various disease models. However, more research is needed to fully understand the potential therapeutic applications of picene.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using picene in lab experiments is its high stability and low toxicity, making it a safe and reliable compound to work with. Additionally, its ability to form stable complexes with various metal ions makes it a versatile compound for use in catalysis and other applications. However, one limitation of using picene is its relatively low solubility in common organic solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on picene, including its potential therapeutic applications, further exploration of its catalytic properties, and its use in organic electronics. Additionally, more research is needed to fully understand the mechanism of action of picene and its interactions with other molecules and metal ions. Overall, picene is a promising compound with many potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of picene can be achieved through various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki-Miyaura coupling. The most commonly used method involves the Diels-Alder reaction between anthracene and maleic anhydride in the presence of a Lewis acid catalyst. This reaction yields a mixture of picene and its isomers, which can be separated and purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
Picene has been studied extensively for its potential applications in various fields of scientific research, including organic electronics, catalysis, and materials science. In organic electronics, picene has been shown to exhibit high charge mobility and excellent stability, making it a promising candidate for use in field-effect transistors and other electronic devices. In catalysis, picene has been used as a ligand for various metal complexes, exhibiting high selectivity and activity in various reactions. In materials science, picene has been incorporated into various polymers and composites, enhancing their mechanical and thermal properties.
Eigenschaften
CAS-Nummer |
1242-76-8 |
|---|---|
Produktname |
Picene, 1,2,3,4-tetrahydro-2,2,9-trimethyl- |
Molekularformel |
C25H24 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
2,2,9-trimethyl-3,4-dihydro-1H-picene |
InChI |
InChI=1S/C25H24/c1-16-5-4-6-19-18(16)9-10-22-20-8-7-17-13-14-25(2,3)15-24(17)23(20)12-11-21(19)22/h4-12H,13-15H2,1-3H3 |
InChI-Schlüssel |
QTTSLFHFYFQOPR-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3C=CC5=C4CC(CC5)(C)C |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3C=CC5=C4CC(CC5)(C)C |
Andere CAS-Nummern |
1242-76-8 |
Synonyme |
Picene,1,2,3,4-tetrahydro-2,2,9-triMethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





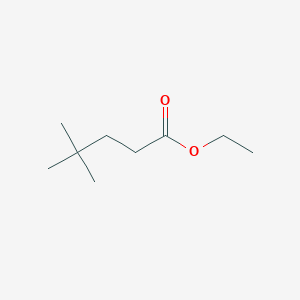

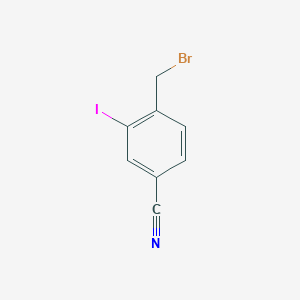
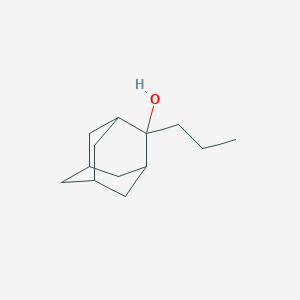
![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)
